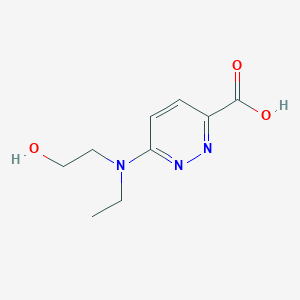
6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid
描述
6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with an ethyl(2-hydroxyethyl)amino group and a carboxylic acid group. Pyridazine derivatives are known for their diverse biological activities and have been studied for various pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.
Substitution with Ethyl(2-hydroxyethyl)amino Group: The ethyl(2-hydroxyethyl)amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridazine derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated derivatives of pyridazine can be used as starting materials for substitution reactions, with reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share structural similarities with 6-(Ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid.
Other Heterocycles: Compounds containing similar heterocyclic rings, such as pyrimidine and pyrazine derivatives, may exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl(2-hydroxyethyl)amino group and the carboxylic acid group contributes to its potential as a versatile intermediate in synthetic chemistry and its diverse pharmacological activities.
属性
IUPAC Name |
6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-12(5-6-13)8-4-3-7(9(14)15)10-11-8/h3-4,13H,2,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWBTXPPLUIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


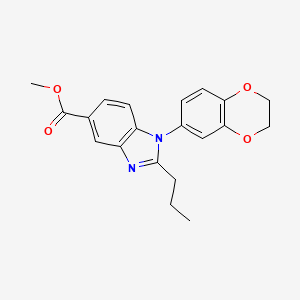
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
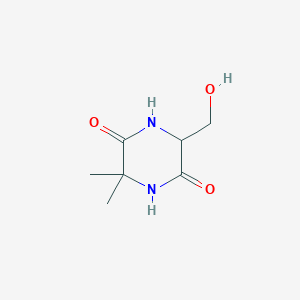
![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)
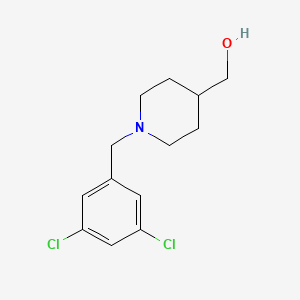
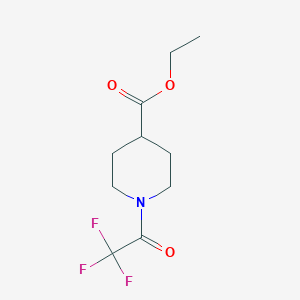

![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)
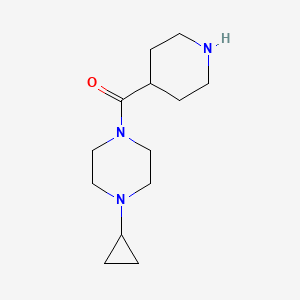
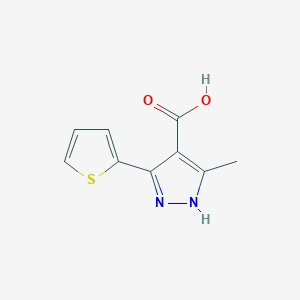
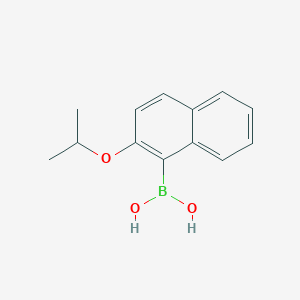
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
